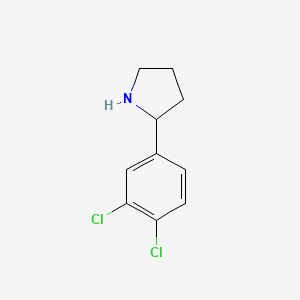

2-(3,4-Dichlorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTITXVXGJJQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392553 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-82-1 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,4-Dichlorophenyl)pyrrolidine CAS number

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, outlines common synthetic pathways, and details its significant application as a molecular scaffold, particularly in the development of selective kappa-opioid receptor agonists. Furthermore, this guide presents a robust framework for its analytical characterization using standard chromatographic techniques and summarizes essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and developmental applications.

Core Compound Identification

This compound is a substituted heterocyclic compound featuring a pyrrolidine ring attached to a 3,4-dichlorinated phenyl group. Its rigid structure and the specific electronic properties imparted by the chlorine atoms make it a valuable building block in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 298690-82-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁Cl₂N | [1][2] |

| Molecular Weight | 216.11 g/mol | [1][4] |

| Appearance | Varies; often a liquid or solid | [4] |

| Storage Temp. | Recommended at 0-8 °C | [4] |

Synthesis & Molecular Architecture

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of the pyrrolidine motif in numerous FDA-approved drugs.[5] For this compound and its analogs, synthetic strategies are chosen to control stereochemistry and allow for diversification.

A prevalent strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which efficiently constructs the five-membered pyrrolidine ring.[5] Another robust industrial approach involves a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization and reduction to form the saturated pyrrolidine ring.[6] This latter pathway is particularly adaptable for large-scale synthesis.

Caption: Generalized workflow for pyrrolidine ring synthesis.

Application in Drug Discovery: A Scaffold for Opioid Agonists

The primary and most well-documented application of the this compound core is in the field of neuropharmacology, specifically in the rational design of potent and selective kappa-opioid receptor (KOR) agonists.[7][8] The KOR system is a target for developing novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.

In this context, the this compound moiety serves as a foundational scaffold. Its key features are:

-

Structural Rigidity: The cyclic nature of the pyrrolidine ring limits conformational flexibility, which is crucial for achieving high-affinity binding to the receptor's active site.

-

Dichlorophenyl Group: This specific substitution pattern is critical for receptor interaction and potency. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule drastically alter biological activity.[8]

Researchers utilize this core structure as a starting point, systematically adding different functional groups to other positions (e.g., the pyrrolidine nitrogen or a side chain) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This approach led to the discovery of compounds with significantly higher in-vitro activity than reference KOR agonists like U-50488.[7]

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 298690-82-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. enamine.net [enamine.net]

- 6. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 7. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mechanism: A Technical Guide to 2-(3,4-Dichlorophenyl)pyrrolidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 2-(3,4-Dichlorophenyl)pyrrolidine moiety represents a significant "privileged scaffold" in medicinal chemistry. This structural motif is the cornerstone of a class of synthetic compounds that exhibit high affinity and selectivity for specific targets within the central nervous system. While the parent compound itself is not extensively characterized, its derivatives have been the subject of intensive research, revealing a primary mechanism of action centered on the kappa-opioid receptor (KOR) . This guide will provide an in-depth exploration of this mechanism, offering insights for researchers and drug development professionals working with this chemical series.

The significance of the 2-(3,4-dichlorophenyl) group lies in its electronic and steric properties, which contribute to the high-affinity binding of these ligands to their biological targets. The pyrrolidine ring, a common feature in many neuroactive compounds, provides a basic nitrogen atom crucial for receptor interaction and influences the overall conformational flexibility of the molecule.[1][2]

This guide will deconstruct the molecular interactions, signaling pathways, and functional outcomes associated with the engagement of kappa-opioid receptors by compounds bearing the this compound scaffold. We will also delve into the established experimental methodologies for characterizing these interactions, providing a robust framework for future research and development.

The Primary Target: The Kappa-Opioid Receptor (KOR)

The principal molecular target for the pharmacological effects of many this compound derivatives is the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4][5] KORs are expressed throughout the central and peripheral nervous systems and are involved in the modulation of pain, mood, reward, and neuroendocrine function.

Activation of KOR by endogenous ligands, such as dynorphins, or exogenous agonists, including the compounds of interest, initiates a cascade of intracellular signaling events. This signaling is primarily mediated through the Gi/o family of G-proteins.

Molecular Interactions and Binding Profile

Derivatives of this compound have been synthesized and shown to be highly potent and selective KOR agonists.[3][4] For instance, compounds such as 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide have demonstrated significantly greater in vitro activity compared to reference KOR agonists.[4] Another potent and selective KOR agonist containing this scaffold is GR89696.[5]

The binding affinity of these compounds for the KOR is typically in the low nanomolar or even subnanomolar range, indicating a strong and specific interaction.[5] This high affinity is a critical factor in their potent biological activity.

Signaling Pathways and Downstream Effects

Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effector proteins.

The canonical signaling pathway for KOR activation involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ dimer directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.

-

The Gβγ dimer also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequently decreasing neurotransmitter release from presynaptic terminals.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of members of the MAPK family, such as ERK1/2, through β-arrestin-dependent pathways. This can influence gene expression and long-term cellular changes.

The following diagram illustrates the primary signaling cascade initiated by KOR activation:

Caption: Kappa-Opioid Receptor Signaling Pathway.

The net effect of these signaling events is a reduction in neuronal activity and neurotransmitter release, which underlies the physiological effects of KOR agonists, including analgesia, sedation, and dysphoria.

Experimental Validation and Characterization

The mechanism of action of this compound derivatives is elucidated through a combination of in vitro and in vivo assays. These experimental approaches are crucial for determining binding affinity, functional activity, and physiological effects.

In Vitro Assays

1. Radioligand Binding Assays:

These assays are fundamental for determining the affinity (Ki) of a compound for its target receptor.

-

Objective: To quantify the binding affinity of the test compound for the kappa-opioid receptor.

-

Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-U69,593, a selective KOR agonist) for binding to membranes prepared from cells or tissues expressing the KOR.

-

Protocol Outline:

-

Prepare cell membranes from a source rich in KOR (e.g., guinea pig brain or cells recombinantly expressing the human KOR).

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

-

2. Functional Assays:

Functional assays measure the biological response elicited by the binding of the compound to the receptor, thus determining its efficacy (agonist, antagonist, or inverse agonist).

-

[³⁵S]GTPγS Binding Assay:

-

Objective: To measure the activation of G-proteins by the KOR in response to agonist binding.

-

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to trap the G-protein in its active state.

-

Protocol Outline:

-

Incubate cell membranes expressing KOR with the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation of the receptor by an agonist will increase the binding of [³⁵S]GTPγS to the G-proteins.

-

Separate and quantify the amount of bound [³⁵S]GTPγS.

-

The potency (EC50) and efficacy (Emax) of the compound can be determined.

-

-

-

cAMP Accumulation Assay:

-

Objective: To measure the inhibition of adenylyl cyclase activity.

-

Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.

-

Protocol Outline:

-

Treat cells expressing KOR with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Co-incubate the cells with varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA or HTRF).

-

Agonists will cause a concentration-dependent decrease in cAMP levels.

-

-

The following diagram outlines a typical experimental workflow for in vitro characterization:

Caption: In Vitro Characterization Workflow.

In Vivo Models

In vivo studies are essential to confirm the physiological effects of KOR activation by these compounds.

-

Analgesia Models:

-

Tail-flick and hot-plate tests: These models assess the analgesic effects of the test compound by measuring the latency of a withdrawal response to a thermal stimulus. KOR agonists typically produce potent analgesia in these assays.

-

-

Locomotor Activity:

-

KOR activation can modulate locomotor activity. These effects are assessed in open-field arenas.

-

-

Conditioned Place Preference/Aversion:

-

This model is used to evaluate the rewarding or aversive properties of a compound. KOR agonists are known to produce conditioned place aversion, reflecting their dysphoric effects.

-

Quantitative Data Summary

The following table summarizes the typical pharmacological profile of potent this compound-based KOR agonists, with representative data ranges compiled from the literature.

| Assay | Parameter | Typical Value Range | Significance |

| Radioligand Binding | Ki for KOR (nM) | 0.01 - 10 | High affinity for the kappa-opioid receptor |

| Selectivity (Ki μ-OR / Ki κ-OR) | > 100 | High selectivity for KOR over mu-opioid receptor | |

| Selectivity (Ki δ-OR / Ki κ-OR) | > 100 | High selectivity for KOR over delta-opioid receptor | |

| [³⁵S]GTPγS Binding | EC50 (nM) | 0.1 - 50 | Potent agonist activity |

| Emax (%) | > 80 | High efficacy as an agonist | |

| In Vivo Analgesia | ED50 (mg/kg) | 0.001 - 1.0 | Potent analgesic effects |

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable structural motif for the development of potent and selective kappa-opioid receptor agonists. The mechanism of action of these compounds is centered on the activation of Gi/o-protein coupled signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a net reduction of neuronal excitability and neurotransmitter release, which underlies their characteristic physiological effects.

Future research in this area will likely focus on:

-

Fine-tuning the structure-activity relationship to develop compounds with specific signaling profiles (e.g., biased agonists that preferentially activate certain downstream pathways).

-

Exploring the therapeutic potential of these compounds for conditions such as chronic pain, pruritus, and addiction, while mitigating the undesirable side effects associated with KOR activation, such as dysphoria and sedation.

-

Developing peripherally restricted KOR agonists to achieve analgesia without central nervous system side effects.

A thorough understanding of the mechanism of action, as detailed in this guide, is paramount for the rational design and development of novel therapeutics based on the this compound scaffold.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(3,4-Dichlorophenyl)pyrrolidine kappa opioid receptor binding affinity

An In-Depth Technical Guide to the Kappa Opioid Receptor Binding Affinity of 2-(3,4-Dichlorophenyl)pyrrolidine Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of this compound-containing compounds for the kappa opioid receptor (KOR). It delves into the significance of the KOR as a therapeutic target, the structure-activity relationships of this chemical scaffold, and detailed methodologies for assessing receptor binding.

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The endogenous opioid system, comprising the mu (µ), delta (δ), and kappa (κ) opioid receptors, plays a crucial role in a multitude of physiological processes.[1] While the µ-opioid receptor is the primary target for traditional opioid analgesics like morphine, its activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2]

The kappa opioid receptor has emerged as a promising alternative target for the development of non-addictive analgesics.[3] KOR agonists have demonstrated potent antinociceptive effects in various pain models.[4] However, their clinical utility has been hampered by centrally-mediated adverse effects such as dysphoria, sedation, and hallucinations.[2][4] Consequently, a significant focus of current research is the development of KOR ligands with improved side-effect profiles, such as peripherally restricted agonists or functionally selective "biased" agonists that preferentially activate therapeutic signaling pathways.[4][5]

The this compound Scaffold: A Privileged Motif for KOR Ligands

The this compound moiety is a core structural component found in a variety of potent and selective KOR ligands.[6][7] This scaffold is present in well-characterized KOR agonists like U-50,488 and GR-89,696, which have been instrumental in elucidating the pharmacology of the KOR.[2][8] The 3,4-dichlorophenyl group, in particular, appears to be a key pharmacophoric element for high-affinity KOR binding.

Structure-activity relationship (SAR) studies have explored modifications to this core scaffold to optimize potency, selectivity, and functional properties. For instance, substitutions on the pyrrolidine ring and the nature of the linker to the dichlorophenyl group can significantly influence binding affinity and efficacy at the KOR.[9][10]

Determining Kappa Opioid Receptor Binding Affinity: A Methodological Deep Dive

The cornerstone for evaluating the interaction of a compound with a receptor is the radioligand binding assay. This technique allows for the quantification of the affinity of a test compound by measuring its ability to displace a radiolabeled ligand of known high affinity and selectivity for the target receptor.

Principle of the Competitive Radioligand Binding Assay

The assay relies on the principle of competition between a fixed concentration of a radiolabeled ligand (the "hot" ligand) and varying concentrations of an unlabeled test compound (the "cold" ligand) for binding to the receptor. As the concentration of the cold ligand increases, it displaces more of the hot ligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]

Experimental Workflow for KOR Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the KOR binding affinity of a this compound analogue.

Caption: Workflow for a KOR competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol provides a generalized framework for a KOR binding assay. Specific parameters may require optimization based on the cell line, radioligand, and equipment used.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells) are commonly used.[12]

-

Radioligand: A tritiated KOR-selective ligand such as [³H]U-69,593 or [³H]diprenorphine is typically employed.[12]

-

Test Compound: The this compound analogue of interest, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[12]

-

Non-specific Binding Control: A high concentration of a known KOR agonist or antagonist (e.g., 10 µM U-69,593) is used to determine non-specific binding.[12]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) are required.[11]

-

Scintillation Counter: For quantifying the radioactivity.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the KOR in a lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[11]

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, cell membranes (typically 15-20 µg of protein per well), and varying concentrations of the test compound.[12]

-

For determining total binding, add buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of the unlabeled KOR ligand.[12]

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[11]

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Data Presentation and Interpretation

The binding affinity data for a series of this compound analogues should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Kappa Opioid Receptor Binding Affinities of Exemplary this compound Analogues

| Compound | Ki (nM) for KOR | Selectivity (µ/κ) | Reference |

| Analogue A | Hypothetical Value | Hypothetical Value | |

| Analogue B | Hypothetical Value | Hypothetical Value | |

| U-50,488 (Reference) | Reported Value | Reported Value | [2] |

| GR-89,696 (Reference) | 0.31 | >1000 | [13] |

Interpretation of Results:

-

A lower Ki value indicates a higher binding affinity of the compound for the KOR.

-

Selectivity is a crucial parameter, and it is often expressed as the ratio of the Ki values for the mu and delta opioid receptors to the Ki value for the KOR. A high selectivity ratio is desirable to minimize off-target effects.

-

Stereochemistry can play a significant role in binding affinity. Enantiomers of chiral this compound derivatives often exhibit substantial differences in their affinity for the KOR.[8]

Conclusion and Future Directions

The this compound scaffold remains a valuable starting point for the design of novel KOR ligands. A thorough understanding of the methodologies for determining binding affinity is essential for the successful development of new drug candidates. Future research in this area will likely focus on:

-

Fine-tuning the SAR: To further optimize potency, selectivity, and pharmacokinetic properties.

-

Developing biased agonists: To separate the analgesic effects from the undesirable side effects.

-

Exploring peripherally restricted compounds: To avoid centrally-mediated adverse effects.

By employing rigorous in vitro pharmacological assays, researchers can effectively characterize the interaction of novel this compound analogues with the kappa opioid receptor, paving the way for the development of safer and more effective therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 3. Peptide Kappa Opioid Receptor Ligands and Their Potential for Drug Development. | Semantic Scholar [semanticscholar.org]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of 2-(3,4-Dichlorophenyl)pyrrolidine analogs

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(3,4-Dichlorophenyl)pyrrolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational framework for the development of potent and selective ligands for various biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core. By dissecting the intricate interplay between structural modifications and biological activity, this document offers critical insights for researchers and drug development professionals engaged in the design of novel therapeutics. The guide delves into the synthetic strategies, key experimental findings, and the causal relationships that govern the pharmacological profile of these compounds, with a particular focus on their activity as monoamine reuptake inhibitors and opioid receptor modulators.

Introduction: The Pharmacological Significance of the this compound Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including many alkaloids and approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive scaffold for drug design. The incorporation of a 3,4-dichlorophenyl group at the 2-position of the pyrrolidine ring has proven to be a particularly fruitful strategy in the development of centrally acting agents. This substitution pattern has been instrumental in achieving high affinity and selectivity for various transporters and receptors in the central nervous system (CNS).

The primary focus of research on this compound analogs has been on their potent inhibitory activity at monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5][6] Imbalances in the levels of these neurotransmitters are implicated in a range of neuropsychiatric disorders, such as depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse.[7][8][9][10] Consequently, the development of selective or multi-target monoamine reuptake inhibitors based on this scaffold holds significant therapeutic promise.[11][12]

Beyond monoamine transporters, this versatile scaffold has also been explored for its interaction with other targets, most notably the kappa-opioid receptor, highlighting its potential for the development of novel analgesics.[13][14][15][16] This guide will systematically explore the SAR of these analogs, providing a detailed understanding of how specific structural modifications influence their pharmacological properties.

The Core Scaffold: A Foundation for Versatility

The this compound core provides a rigid anchor for systematic structural modifications. The key points of diversification on this scaffold are:

-

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a critical site for introducing a wide array of substituents, significantly impacting the compound's physicochemical properties and target interactions.

-

The Pyrrolidine Ring: Substitution at other positions on the pyrrolidine ring can influence stereochemistry and conformational preferences, which are often crucial for selective target engagement.

-

The Dichlorophenyl Ring: While the 3,4-dichloro substitution is a common feature, variations in the substitution pattern on the phenyl ring can modulate electronic properties and steric interactions within the binding pocket of the target protein.

The following sections will dissect the SAR at each of these positions in the context of specific biological targets.

Structure-Activity Relationship as Monoamine Reuptake Inhibitors

The ability of this compound analogs to inhibit the reuptake of dopamine, serotonin, and norepinephrine is a key area of investigation. The SAR for each transporter reveals distinct structural requirements for optimal activity.

Dopamine Transporter (DAT) Inhibition

Potent DAT inhibition is a hallmark of many analogs in this series. The following SAR observations are crucial for designing selective DAT inhibitors:

-

N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is a primary determinant of DAT affinity. Small alkyl groups, such as methyl, are generally well-tolerated.

-

Side Chain Extension: Extending the substituent on the nitrogen with an acetamide moiety has been a successful strategy. For instance, in a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, the nature of the substituent on the carbon adjacent to the amide nitrogen (C1) plays a significant role.[13]

-

Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is critical. The (S)-enantiomer often exhibits higher affinity for DAT compared to the (R)-enantiomer.

Serotonin Transporter (SERT) Inhibition

While many analogs show potent DAT and NET activity, achieving high SERT potency often requires specific structural modifications.

-

Aromatic Substituents: The introduction of specific aryl or heteroaryl groups can enhance SERT affinity. For example, replacing the phenyl ring with a thiophenyl ring can result in analogs with similar potency for both dopamine and norepinephrine uptake inhibition.[4]

-

Ring Size: The size of the nitrogen-containing ring is crucial. Expanding the five-membered pyrrolidine to a six-membered piperidine ring generally leads to a significant loss in binding potency at all monoamine transporters.[4]

Norepinephrine Transporter (NET) Inhibition

Many this compound analogs exhibit potent NET inhibition, often in conjunction with DAT inhibition, leading to a norepinephrine-dopamine reuptake inhibitor (NDRI) profile.[7]

-

Phenyl Ring Substitution: The 3,4-dichloro substitution pattern on the phenyl ring is often optimal for high NET affinity.

-

Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring can fine-tune the selectivity profile. For example, 3,3-disubstituted pyrrolidines have been explored as triple reuptake inhibitors.[6]

Dual and Triple Reuptake Inhibitors

The development of dual (e.g., SNRIs, NDRIs) or triple reuptake inhibitors (SNDRIs) is a promising strategy for treating complex neuropsychiatric disorders.[8][11][17] The this compound scaffold has served as a valuable template for designing such multi-target agents.

-

Fine-tuning N-Substituents: By carefully selecting the substituents on the pyrrolidine nitrogen, it is possible to modulate the potency ratio between DAT, SERT, and NET.

-

Homologation Strategies: Homologation of the pyrrolidine scaffold, such as the development of regioisomeric 2- and 3-ketopyrrolidines, has led to the discovery of potent triple reuptake inhibitors.[5]

Data Presentation: Monoamine Transporter Inhibition

| Compound Scaffold | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| This compound | N-Methyl | High Affinity | Moderate Affinity | High Affinity | [4] |

| This compound | N-Ethyl | Reduced Affinity | Reduced Affinity | Reduced Affinity | [4] |

| 3,3-disubstituted pyrrolidine | Varied Substituents | Low Nanomolar | Low Nanomolar | Low Nanomolar | [6] |

Structure-Activity Relationship as Kappa-Opioid Receptor Agonists

A significant body of research has explored the SAR of this compound analogs as potent and selective kappa-opioid receptor agonists.[13][14] These compounds have potential applications as novel analgesics with a reduced side-effect profile compared to traditional opioids.

-

N-Acyl and N-Alkyl Variations: In the N-[2-(1-pyrrolidinyl)ethyl]acetamide series, variations in the N-acyl and N-alkyl groups have been systematically explored. An N-methyl group on the acetamide nitrogen was found to be optimal in one study.[13]

-

Substitution on the Ethyl Linker: Introducing substituents on the carbon adjacent to the amide nitrogen (C1 of the ethyl linking moiety) has a profound impact on kappa-opioid agonist activity.[13][14]

-

Alkyl Substituents: Small alkyl groups, such as 1-methylethyl, have yielded potent compounds.[13]

-

Aryl Substituents: The introduction of substituted-aryl groups at this position has led to the discovery of highly potent analogs. For example, a 3-aminophenyl substituent resulted in a compound with significantly increased in vitro activity.[13]

-

-

Conformational Analysis: Conformational analysis has been a valuable tool in guiding the design of these kappa agonists. Compounds capable of adopting a low-energy conformation similar to the known kappa agonist U-50488 have shown promising activity.[14]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from commercially available precursors. A common synthetic route involves the following key steps:

-

Synthesis of the Pyrrolidine Ring: A [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a widely used method for constructing the pyrrolidine ring.[2]

-

Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through various methods, including the use of a corresponding Grignard reagent or through a Suzuki coupling reaction.

-

N-Alkylation/N-Acylation: The secondary amine of the pyrrolidine ring can be readily functionalized using standard alkylation or acylation conditions.

In Vitro Monoamine Reuptake Inhibition Assay

The potency of the synthesized analogs to inhibit monoamine reuptake is typically assessed using in vitro assays with synaptosomes or cell lines expressing the respective transporters.

-

Preparation of Synaptosomes or Transporter-Expressing Cells: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) of rodents. Alternatively, HEK293 or CHO cells stably expressing the human transporters can be used.

-

Radioligand Binding Assay: The ability of the test compounds to displace a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) from the transporter is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualization of Key Concepts

Core Scaffold and Key Modification Points

Caption: Key points for structural modification on the this compound scaffold.

Workflow for SAR Analysis

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. enamine.net [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of (2S)-2-(3,4-Dichlorophenyl)pyrrolidine: Synthesis, Analysis, and Application

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, saturated structure provides an ideal framework for creating three-dimensional diversity, which is critical for specific and high-affinity interactions with biological targets.[4] This guide focuses on a specific, high-value derivative, (2S)-2-(3,4-Dichlorophenyl)pyrrolidine. The precise control of the stereocenter at the C2 position is paramount, as enantiomers of a drug candidate often exhibit profoundly different pharmacological and toxicological profiles. We will explore the strategic imperatives behind stereoselective synthesis, detail robust analytical methodologies for confirming enantiopurity, and discuss the significance of this chiral building block in the landscape of modern drug development.

The Strategic Importance of the C2 Stereocenter

The 2-arylpyrrolidine motif is a cornerstone in the design of biologically active agents.[5] The single stereocenter at the C2 position, adjacent to the nitrogen atom and bearing the 3,4-dichlorophenyl group, defines the molecule's three-dimensional orientation. The (S)-configuration is often the desired enantiomer for specific biological targets, making its controlled synthesis a critical challenge in process chemistry and drug discovery. The dichlorophenyl moiety itself is a common feature in pharmacologically active compounds, known to influence binding affinity and metabolic stability.[6][7][8][9] Therefore, mastering the synthesis and analysis of the enantiopure (S)-isomer is not merely an academic exercise but a crucial step in developing safe and effective therapeutics.

Stereoselective Synthesis: A Multi-Pillar Approach

Achieving high enantiomeric purity requires a deliberate synthetic strategy. Relying on post-synthesis resolution of a racemic mixture, while historically significant, is often inefficient, discarding 50% of the material. Modern approaches focus on establishing the desired stereocenter from the outset. We will discuss three field-proven pillars for producing (2S)-2-(3,4-Dichlorophenyl)pyrrolidine.

Pillar 1: Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary incorporation of a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The use of N-tert-butanesulfinyl imines is a particularly robust and well-documented method for the asymmetric synthesis of 2-substituted pyrrolidines.[10][11][12]

The causality of this approach is elegant: the bulky and chiral N-tert-butanesulfinyl group effectively blocks one face of the imine intermediate. This steric hindrance forces an incoming nucleophile, such as a Grignard reagent, to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity.[13] The auxiliary can be subsequently removed under acidic conditions to yield the target chiral amine.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(3,4-Dichlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(3,4-Dichlorophenyl)pyrrolidine, a key heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution with a 3,4-dichlorophenyl group imparts distinct properties that influence its chemical behavior, pharmacological activity, and analytical profile.[1][2] This document delves into the molecular structure, synthesis, and core physicochemical parameters of this compound. It further explores relevant analytical methodologies for its characterization and discusses its pharmacological context, particularly its potential as a dopamine reuptake inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Chemical Identity and Molecular Structure

This compound is a secondary amine featuring a saturated five-membered pyrrolidine ring attached to a 3,4-dichlorinated phenyl group at the 2-position.

Table 1: Chemical Identifiers and Basic Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 298690-82-1 | [3][4] |

| Molecular Formula | C₁₀H₁₁Cl₂N | [3] |

| Molecular Weight | 216.11 g/mol | [3] |

The molecular structure combines the basicity and conformational flexibility of the pyrrolidine ring with the steric and electronic effects of the dichlorophenyl substituent. The chlorine atoms on the phenyl ring are electron-withdrawing, which can influence the pKa of the pyrrolidine nitrogen and the overall lipophilicity of the molecule.

Caption: 2D structure of this compound.

Synthesis Strategies

The synthesis of 2-arylpyrrolidines, including the 3,4-dichloro derivative, can be achieved through various synthetic routes. A common and effective approach involves the cyclization of a linear precursor containing the necessary carbon and nitrogen framework.

Reductive Cyclization of γ-Chloro N-Sulfinylketimines

A highly stereoselective method for producing enantiomerically pure 2-arylpyrrolidines involves the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[5][6] This method offers excellent control over the stereochemistry at the 2-position of the pyrrolidine ring.

Experimental Protocol (General):

-

Formation of the γ-chloro N-(tert-butanesulfinyl)ketimine: The corresponding γ-chloro ketone is reacted with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the N-sulfinylketimine.

-

Reductive Cyclization: The purified ketimine is then treated with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), which facilitates both the reduction of the imine and the subsequent intramolecular cyclization to yield the N-sulfinylated 2-arylpyrrolidine.

-

Deprotection: The N-tert-butanesulfinyl group is removed by treatment with a strong acid, typically hydrochloric acid in an appropriate solvent like 1,4-dioxane, to afford the final 2-arylpyrrolidine hydrochloride salt.

Caption: General synthesis pathway for 2-arylpyrrolidines.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological and chemical systems. While experimental data for this specific molecule is scarce, estimations can be made based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Method/Basis |

| pKa | 9.0 - 10.0 | Based on the pKa of pyrrolidine (11.27) and the electron-withdrawing effect of the dichlorophenyl group.[7] |

| LogP | 3.0 - 3.5 | Calculated based on fragmental methods, indicating moderate lipophilicity. |

| Aqueous Solubility | Low | Inferred from its lipophilic nature (predicted LogP > 3).[8] |

Basicity (pKa)

The pyrrolidine nitrogen imparts basic character to the molecule. The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.27 in water.[7] The presence of the electron-withdrawing 3,4-dichlorophenyl group at the 2-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity. Consequently, the pKa of this compound is predicted to be lower than that of pyrrolidine, likely in the range of 9.0 to 10.0.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A positive LogP value indicates a preference for a nonpolar environment. The dichlorophenyl group significantly contributes to the lipophilicity of the molecule. Calculated LogP values for this compound are generally in the range of 3.0 to 3.5, suggesting that it is a moderately lipophilic compound. This property is critical for its ability to cross biological membranes, including the blood-brain barrier.

Solubility

Consistent with its predicted lipophilicity, this compound is expected to have low solubility in aqueous solutions. Its solubility is likely to be higher in organic solvents. For practical applications, it is often converted to a salt form, such as the hydrochloride salt, to enhance its aqueous solubility.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about the conformation of the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically 120-140 ppm) and the aliphatic carbons of the pyrrolidine ring in the upfield region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would provide good separation.

-

Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). Derivatization of the secondary amine may sometimes be necessary to improve peak shape and thermal stability.

Caption: Analytical workflow for this compound.

Pharmacological Context and Potential Applications

The this compound scaffold is a key structural motif in various pharmacologically active molecules. Its presence in potent kappa-opioid agonists highlights its importance in the development of novel analgesics.[9][10]

Dopamine Reuptake Inhibition

Derivatives of pyrrolidine are well-known for their interaction with monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[11][12] A dopamine reuptake inhibitor (DRI) blocks the action of DAT, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission.[13] This mechanism of action is associated with the therapeutic effects of drugs used to treat conditions like ADHD and narcolepsy, but also carries a potential for abuse.[13]

The structural features of this compound, namely the pyrrolidine ring and the lipophilic dichlorophenyl group, are consistent with those found in some dopamine reuptake inhibitors.[14] Further pharmacological studies are warranted to fully characterize its binding affinity and functional activity at DAT, SERT, and NET to determine its potential as a selective or non-selective monoamine reuptake inhibitor.

Conclusion

This compound is a molecule of considerable interest due to its presence in pharmacologically active compounds and its potential as a building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical identity, synthesis, and key physicochemical properties. While further experimental data is needed for a complete characterization, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this compound. The insights into its analytical characterization and pharmacological context underscore its potential in the field of drug discovery, particularly in the development of CNS-active agents.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 298690-82-1 [chemicalbook.com]

- 5. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]

- 9. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(3,4-Dichlorophenyl)pyrrolidine Scaffold: A Technical Guide to Synthesis, Derivatization, and Screening for Monoamine Transporter Inhibition

Introduction: The Privileged Scaffold in CNS Drug Discovery

The 2-(3,4-dichlorophenyl)pyrrolidine motif represents a cornerstone in modern medicinal chemistry, most famously as a key structural component of the blockbuster antidepressant Sertraline. Its significance, however, extends far beyond a single therapeutic agent. This scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, often with high affinity. Beyond its well-established role in inhibiting the serotonin transporter (SERT), derivatives have shown activity as kappa-opioid agonists and sigma receptor ligands.[1][2][3] This versatility makes the this compound core a highly attractive starting point for drug discovery campaigns targeting a range of central nervous system (CNS) disorders.

Monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—are critical regulators of neurotransmission.[4][5] By preventing the reuptake of these neurotransmitters from the synaptic cleft, inhibitors can elevate their extracellular levels, a mechanism proven effective for treating depression, anxiety, and other mood disorders.[4] The precise therapeutic outcome is dictated by a compound's potency and selectivity profile across these three key transporters.[6]

This guide provides an in-depth technical overview for researchers, chemists, and pharmacologists engaged in drug development. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the synthesis of the chiral pyrrolidine core, strategies for chemical derivatization, and a robust workflow for biological screening and structure-activity relationship (SAR) analysis.

Part 1: Synthesis of the Chiral this compound Core

The biological activity of monoamine transporter inhibitors is critically dependent on stereochemistry.[6] Therefore, achieving high enantiomeric purity of the 2-arylpyrrolidine core is not an optimization but a fundamental requirement of the synthetic strategy. While various methods exist for pyrrolidine synthesis, this guide details a robust and highly enantioselective approach based on the diastereoselective cyclization of a chiral sulfinyl imine precursor.[2][7]

Retrosynthetic Analysis & Strategy

The core objective is to control the stereocenter at the C2 position of the pyrrolidine ring. A powerful strategy involves using a removable chiral auxiliary to direct the formation of this center. The N-tert-butanesulfinyl group is an ideal choice due to its ability to direct stereoselective additions to the imine bond and its straightforward removal under acidic conditions. The retrosynthetic plan disconnects the pyrrolidine ring via an intramolecular cyclization, tracing back to a linear γ-chloro ketimine derived from 3,4-dichlorophenyl methyl ketone.

Caption: Retrosynthetic analysis of the chiral pyrrolidine core.

Experimental Protocol: Enantioselective Synthesis

This protocol is adapted from methodologies developed for the asymmetric synthesis of 2-arylpyrrolidines.[7][8] It is a self-validating system where the high diastereoselectivity of the key step and the ease of purification ensure the production of a high-quality, enantiomerically pure final product.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)-4-chlorobutan-1-one

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.

-

Enolate Formation: Add a solution of 3,4-dichlorophenyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The deep red color of the enolate is a key visual indicator.

-

Alkylation: Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise. The reaction is highly exothermic; slow addition is critical to maintain temperature control. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the γ-chloro ketone.

Step 2: Synthesis of the Chiral γ-Chloro N-tert-Butanesulfinyl Ketimine

-

Setup: Combine the 1-(3,4-dichlorophenyl)-4-chlorobutan-1-one (1.0 equivalent) and (R)-tert-butanesulfinamide (1.05 equivalents) in a round-bottom flask.

-

Dehydration: Add anhydrous titanium(IV) ethoxide (Ti(OEt)₄) (1.5 equivalents) as a mild and effective water scavenger. The use of Ti(OEt)₄ is superior to harsher dehydrating agents as it minimizes side reactions.

-

Reaction: Heat the mixture in THF at reflux overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Work-up & Purification: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite® to remove titanium salts. Extract the filtrate with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude sulfinyl ketimine is purified by flash chromatography.

Step 3: Diastereoselective Reductive Cyclization and Deprotection

-

Setup: Dissolve the purified chiral ketimine (1.0 equivalent) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

-

Reduction & Cyclization: Add lithium triethylborohydride (LiBEt₃H, "Super-Hydride®") (2.0 equivalents) dropwise. This powerful reducing agent effects the reduction of the imine and subsequent intramolecular Sₙ2 displacement of the chloride by the resulting amine in a single, highly diastereoselective step. Stir at -78 °C for 3 hours.

-

Quenching: Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO₃).

-

Deprotection: To the crude N-sulfinyl pyrrolidine intermediate, add methanol and a solution of hydrochloric acid (e.g., 4M HCl in dioxane). Stir at room temperature for 1 hour to cleave the sulfinamide group.

-

Work-up & Purification: Neutralize the mixture with a base (e.g., 1M NaOH) and extract with dichloromethane. The combined organic layers are dried and concentrated. The final (R)-2-(3,4-dichlorophenyl)pyrrolidine can be purified by chromatography or crystallization of its salt. The enantiomeric excess (>99%) is typically confirmed by chiral HPLC analysis.[7]

Part 2: Derivatization Strategies for Library Synthesis

With the chiral core in hand, the next phase involves creating a library of diverse analogues for screening. The pyrrolidine nitrogen is the most common and synthetically accessible point for derivatization, allowing for the exploration of a wide range of substituents to probe the binding pocket of the target transporters.

Workflow for Parallel Derivatization

A parallel synthesis approach is highly effective for rapidly generating a library of N-substituted derivatives. The use of a strong, non-nucleophilic base and polar aprotic solvent is key to efficiently deprotonating the secondary amine for subsequent alkylation or acylation.

Caption: Parallel derivatization workflow for library synthesis.

Experimental Protocol: General N-Alkylation

This protocol is a robust, general procedure for the N-alkylation of the pyrrolidine core, adapted from standard methodologies.[9][10]

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or, for less reactive alkylating agents, sodium hydride (NaH, 1.2 equivalents). Stir the suspension at room temperature for 30-60 minutes. The choice of base is critical; K₂CO₃ is sufficient for reactive halides like benzyl bromide, while NaH is required for less reactive alkyl halides.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) dropwise at 0 °C or room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up & Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine to remove DMF and salts, then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure N-alkylated derivative.

Part 3: Biological Screening and SAR Analysis

The goal of the screening cascade is to determine the potency and selectivity of each synthesized derivative against the primary monoamine transporters: SERT, DAT, and NET. This is typically achieved through a combination of binding and functional assays.[4][8]

Screening Cascade Workflow

A tiered approach is most efficient. A primary screen using a functional uptake assay identifies active compounds. Hits are then profiled in binding assays across all three transporters to determine affinity and selectivity.

Caption: High-throughput screening cascade for monoamine transporter inhibitors.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a functional assay to measure the inhibition of serotonin uptake into cells expressing the human serotonin transporter (hSERT).[9][11] Similar protocols are used for DAT and NET, substituting the appropriate radiolabeled neurotransmitter and cell line.[12]

-

Cell Plating: Seed human embryonic kidney (HEK293) cells stably expressing hSERT into 96-well microplates at a density that yields a confluent monolayer on the day of the assay.[10]

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at 37 °C. This step allows the compounds to bind to the transporters before the substrate is introduced.

-

Uptake Initiation: Initiate the uptake reaction by adding a solution containing a mixture of non-radiolabeled serotonin and radiolabeled [³H]serotonin to each well. The final concentration of [³H]5-HT should be near its Kₘ value for SERT to ensure sensitive detection of inhibition.[9]

-

Uptake Termination: After a short incubation period (e.g., 10 minutes at 37 °C), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel.

-

Quantification: Lyse the cells with a scintillation cocktail and measure the amount of intracellular [³H]serotonin using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity in each well is proportional to the transporter activity. Data are normalized to control wells (vehicle only, 100% activity) and background wells (a known potent inhibitor like sertraline, 0% activity). The IC₅₀ value (the concentration of compound that inhibits 50% of the uptake) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The primary output of the screening cascade is quantitative data on the potency and selectivity of each derivative. Presenting this data in a structured table is essential for discerning meaningful trends.

Table 1: Hypothetical SAR Data for N-Substituted this compound Derivatives

| Compound | R-Group (on N) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |

| 1 | -H | 850 | >10,000 | 2500 | >11.8 | 2.9 |

| 2 | -CH₃ | 15 | 1850 | 950 | 123 | 63 |

| 3 | -CH₂CH₃ | 45 | 3500 | 1800 | 78 | 40 |

| 4 | -CH(CH₃)₂ | 120 | 6000 | 4100 | 50 | 34 |

| 5 | -CH₂Ph | 95 | >10,000 | 7500 | >105 | 79 |

| Sertraline | -CH₃ | 1.9 | 420 | 440 | 221 | 231 |

Note: Data are hypothetical, constructed for illustrative purposes based on known SAR principles for monoamine transporter inhibitors.[5][13]

Interpretation of SAR:

-

N-Substitution is Key: The unsubstituted pyrrolidine (1 ) is a weak, non-selective inhibitor. The addition of a small alkyl group dramatically increases potency, with the N-methyl derivative (2 ) being the most potent in this series, consistent with the structure of Sertraline.[13]

-

Steric Bulk: Increasing the steric bulk of the N-alkyl substituent from methyl (2 ) to ethyl (3 ) and isopropyl (4 ) leads to a progressive decrease in SERT potency. This suggests a sterically constrained binding pocket near the nitrogen atom.

-

Selectivity: All N-alkylated derivatives show significant selectivity for SERT over DAT and NET. The N-methyl substitution (2 ) provides a favorable balance of high potency and excellent selectivity (123-fold vs. DAT).

-

SAR Causality: The dichlorophenyl group is known to occupy a key hydrophobic pocket within the central binding site (S1) of SERT.[13] The pyrrolidine nitrogen, when protonated under physiological conditions, forms a critical ionic interaction with a conserved aspartate residue (Asp98 in hSERT). The N-substituent explores an adjacent pocket, where small, lipophilic groups are tolerated, but larger groups introduce a steric clash, reducing binding affinity.

Conclusion and Future Directions

This guide has detailed a comprehensive, field-proven workflow for the design, synthesis, and evaluation of novel this compound derivatives as monoamine transporter inhibitors. By employing an enantioselective synthesis of the core scaffold, followed by systematic derivatization and a robust screening cascade, researchers can efficiently navigate the chemical space around this privileged structure.

The illustrative SAR data underscore the critical role of the N-substituent in modulating both potency and selectivity. Future work in this area could involve exploring a wider range of N-substituents, including those containing polar groups or constrained ring systems, to further probe the transporter binding sites. Additionally, investigating modifications to the dichlorophenyl ring could yield compounds with novel selectivity profiles, potentially leading to the discovery of dual SERT/NET or triple reuptake inhibitors with unique therapeutic potential.[12] The foundational strategies outlined herein provide a solid and logical framework for these future drug discovery endeavors.

References

- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Biological activity of novel 2-(3,4-Dichlorophenyl)pyrrolidine compounds

An In-depth Technical Guide to the Biological Activity of Novel 2-(3,4-Dichlorophenyl)pyrrolidine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of molecules.

Introduction: The Significance of the Pyrrolidine Scaffold